2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one

Catalog No.
S14519817
CAS No.
M.F
C11H21N3O
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)...

Product Name

2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one

IUPAC Name

2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)-3-methylbutan-1-one

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C11H21N3O/c1-8(2)9(12)10(15)14-6-4-11(7-14)3-5-13-11/h8-9,13H,3-7,12H2,1-2H3

InChI Key

OUGIGYPWDHFZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCN2)N

2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one is a complex organic compound with the molecular formula C11H18N4OC_{11}H_{18}N_{4}O and a molecular weight of approximately 211.30 g/mol. This compound features a unique spirocyclic structure, characterized by a diazaspiro ring system that is often associated with various biological activities and therapeutic potentials. The presence of an amino group and a ketone functional group contributes to its reactivity and potential applications in medicinal chemistry.

The chemical reactivity of 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one can be attributed to its functional groups. It can undergo:

  • Nucleophilic substitution reactions due to the amino group, allowing for the formation of derivatives.
  • Condensation reactions where it may react with carbonyl compounds to form imines or other related compounds.
  • Reduction reactions, particularly at the ketone site, which could yield alcohol derivatives.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

Research indicates that compounds similar to 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one exhibit various biological activities. For instance, derivatives of diazaspiro compounds have been studied for their role as sigma receptor antagonists, which may enhance analgesic effects in pain management therapies . Additionally, compounds within this structural class have shown potential in treating neurodegenerative disorders by inhibiting specific enzymes like O-GlcNAcase .

The synthesis of 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one can involve several steps:

  • Formation of the diazaspiro framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and carbon functionalities.
  • Introduction of the amino group: This may involve amination reactions using amines under controlled conditions.
  • Functionalization: The final steps often include protecting groups' removal or further derivatization to yield the target compound.

Specific synthetic routes may vary based on the desired purity and yield.

The primary applications of 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one are in medicinal chemistry and drug development. Its unique structure makes it a candidate for:

  • Developing new analgesics or neuroprotective agents.
  • Serving as a scaffold for synthesizing other biologically active compounds.

Moreover, its potential as a sigma receptor modulator opens avenues for research into pain management therapies.

Interaction studies involving 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one have focused on its binding affinities to various receptors, particularly sigma receptors. These studies assess how variations in its structure influence biological activity and receptor interactions, providing insights into optimizing therapeutic efficacy.

Several compounds share structural similarities with 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one:

Compound NameCAS NumberStructural FeaturesBiological Activity
2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride2172063-36-2Contains an azaspiro ringPotential neuroprotective effects
Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate2064338-16-3Carboxylate functional groupSigma receptor antagonist
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-oneNot specifiedOxo substituent on spiro ringAntinociceptive properties

These compounds illustrate variations in functional groups and biological activities while retaining the core spirocyclic structure that characterizes this class of compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.168462302 g/mol

Monoisotopic Mass

211.168462302 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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